L-ALANINE (2-D,)

Quantitative Proteomics Metabolomics LC-MS/MS

Researchers performing quantitative metabolomics or enzyme mechanism studies require site-specific deuterated alanine with validated isotopic purity. L-Alanine-2-d (CAS 21386-65-2) delivers a precise M+1 mass shift (+1 Da vs. unlabeled) at the alpha carbon for reliable quantitation via isotope dilution mass spectrometry (IDMS). • ≥98 atom % D, ≥98% CP purity supports FDA bioanalytical method validation. • Site-specific C-2 deuteration enables primary KIE measurements (KIE 6.3 ± 0.9 for L-amino acid oxidase). • White crystalline solid; full analytical documentation (NMR, HPLC, MS) provided.

Molecular Formula
Molecular Weight 74.1
Cat. No. B1580367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALANINE (2-D,)
Molecular Weight74.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine-2-d: A Site-Specifically Deuterated Amino Acid for Quantitative Analytical and Structural Biology Workflows


L-Alanine-2-d (CAS 21386-65-2), also designated L-alanine-2-d₁, is a stable isotope-labeled analog of the proteinogenic amino acid L-alanine. This compound incorporates a single deuterium (²H) atom at the alpha carbon (C-2) position, substituting the hydrogen atom . It is supplied with high chemical and isotopic purity (≥98 atom % D, ≥98% CP) as a white crystalline solid . The site-specific deuteration at the C-2 position preserves the native L-configuration and biochemical reactivity of the alanine molecule while introducing a distinct mass shift of +1 Da (M+1) relative to unlabeled L-alanine (monoisotopic mass 89.05 Da vs. 90.05 Da) [1]. This mass differential, coupled with the altered NMR spectroscopic signature arising from the C-D bond, enables precise tracking, quantitation, and structural interrogation in complex biological and chemical systems [2].

Why L-Alanine-2-d Cannot Be Substituted by Unlabeled L-Alanine or Non-Site-Specific Deuterated Analogs


The utility of L-Alanine-2-d hinges on its precise isotopic labeling at the alpha carbon. Substituting unlabeled L-alanine eliminates the essential mass difference (+1 Da) required for isotope dilution mass spectrometry (IDMS) and stable isotope-resolved metabolomics (SIRM) [1]. While other deuterated alanine variants exist—such as L-alanine-d₃ (M+3, CAS 63546-27-0) or L-alanine-d₇ (M+7, CAS 74280-71-0) [2]—their distinct mass shifts and deuteration patterns preclude direct substitution in workflows optimized for the M+1 signal of L-Alanine-2-d. Furthermore, the alpha carbon deuteration site in L-Alanine-2-d imparts a primary kinetic isotope effect (KIE) that is mechanistically distinct from secondary KIEs observed in side-chain deuterated analogs [3]. This site-specific effect is critical for studies probing enzyme mechanisms involving C-2 hydrogen abstraction [3]. Therefore, experimental reproducibility and quantitative accuracy demand the use of the exact isotopologue specified in the validated analytical method or mechanistic probe.

Quantifiable Differentiation of L-Alanine-2-d Versus Unlabeled and Other Deuterated Alanine Analogs


M+1 Mass Shift Enables Unambiguous Quantitation of L-Alanine in Complex Matrices

L-Alanine-2-d exhibits a defined +1 Da mass shift (M+1) relative to unlabeled L-alanine (monoisotopic mass 89.05 Da) . This shift is the minimal isotopic offset required for effective isotope dilution mass spectrometry (IDMS). In contrast, L-alanine-d₃ and L-alanine-d₇ introduce larger +3 and +7 Da shifts, respectively, which can complicate MS/MS fragmentation analysis and require broader mass window scanning [1]. The M+1 shift of L-Alanine-2-d minimizes spectral overlap with naturally occurring M+1 isotopomers from other co-eluting compounds, enhancing signal-to-noise ratio in complex biological samples such as plasma or cell lysates [2].

Quantitative Proteomics Metabolomics LC-MS/MS Isotope Dilution Mass Spectrometry

Site-Specific Kinetic Isotope Effect (KIE) at C-2 Position for Enzyme Mechanism Studies

The alpha-carbon deuteration in L-Alanine-2-d produces a primary kinetic isotope effect (KIE) when the C-2 hydrogen is abstracted during enzymatic oxidation. For the analogous D-alanine-2-d, a primary KIE of 9.1 ± 1.5 at low pH and 2.3 ± 0.3 at high pH has been reported for D-amino acid oxidase [1]. For L-alanine oxidation by L-amino acid oxidase, a deuterium isotope effect on the rate constant for flavin reduction of 6.3 ± 0.9 has been measured [2]. These primary KIEs are absent in unlabeled L-alanine and are distinct from the secondary KIEs observed in side-chain deuterated analogs (e.g., L-alanine-3,3,3-d₃), which do not participate in the hydride transfer step [3]. The magnitude of the KIE confirms that C-H bond cleavage is rate-limiting, making L-Alanine-2-d an essential probe for mechanistic enzymology.

Enzymology Mechanistic Biochemistry Flavoenzymes Kinetic Isotope Effects

Enhanced 13C NMR Signal Dephasing Efficiency in REDOR Experiments

L-Alanine-2-d serves as a calibration standard for optimizing deuterium-carbon REDOR (Rotational-Echo Double-Resonance) NMR experiments. When comparing recoupling pulse schemes, the XYXYX (PM5) deuterium recoupling pulses applied to L-alanine-2-d yielded a 2.5-fold improvement in 13C dephasing efficiency compared to the 90°-180°-90° (CPL) composite pulse scheme [1]. This quantitative improvement in recoupling translates directly to higher sensitivity and shorter acquisition times for distance measurements in biological solids. In contrast, unlabeled L-alanine cannot be used for 2H-13C REDOR, as it lacks the deuterium nucleus required for the experiment. Other multiply deuterated alanine variants (e.g., L-alanine-d₇) introduce additional 2H nuclei that can cause spectral crowding and complicate interpretation [2].

Solid-State NMR Structural Biology REDOR Spectroscopy Protein Dynamics

Isotopic Enrichment Quantification in Multi-Enzyme Cascade Reactions

In a scaffolded enzyme system designed for the reductive amination of pyruvate to alanine using deuterated formate as the reductant, the isotopic enrichment of L-Alanine-2-d was monitored by HPLC-MS. The scaffolded enzyme system (FDH1/AlaDH3@TRAP) achieved a significantly higher abundance of deuterated L-Alanine-2-d (M/z = 324) compared to the free enzyme system (FDH1/AlaDH3), as shown by the filled orange circles versus empty circles in the time-course assay [1]. This quantitative comparison demonstrates that L-Alanine-2-d serves as a direct readout of catalytic efficiency and cofactor recycling in engineered metabolic pathways. Unlabeled alanine produced from unlabeled formate would not provide this isotopic enrichment signature, precluding precise quantification of the scaffold's enhancement factor.

Biocatalysis Synthetic Biology Metabolic Engineering Enzyme Cascades

Procurement-Driven Application Scenarios for L-Alanine-2-d


Quantitative LC-MS/MS Analysis of Alanine in Biological Fluids

L-Alanine-2-d is employed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantitation of L-alanine in plasma, urine, and tissue homogenates. Its M+1 mass shift minimizes ion suppression and chromatographic co-elution issues, enabling accurate calibration curves and robust method validation as required by FDA bioanalytical guidelines. This application is directly supported by the M+1 mass shift differentiation described in Section 3, Evidence Item 1 [1].

Mechanistic Investigation of Flavin-Dependent L-Amino Acid Oxidases

Researchers investigating the catalytic mechanism of L-amino acid oxidases utilize L-Alanine-2-d as a substrate to measure primary deuterium kinetic isotope effects (KIEs). The observed KIE of 6.3 ± 0.9 confirms that hydride transfer from the C-2 position is the rate-limiting step in flavin reduction. This application is directly supported by the kinetic isotope effect data described in Section 3, Evidence Item 2 [2].

Calibration and Optimization of Solid-State REDOR NMR Experiments

L-Alanine-2-d is the preferred standard for calibrating 2H-13C REDOR NMR pulse sequences in structural biology laboratories. The 2.5-fold improvement in 13C dephasing efficiency achieved with PM5 recoupling pulses compared to CPL pulses makes it an essential reference for setting up sensitive distance measurements in membrane proteins and amyloid fibrils. This application is directly supported by the REDOR NMR recoupling efficiency comparison described in Section 3, Evidence Item 3 [3].

Biocatalytic Process Development and Enzyme Engineering

In synthetic biology, L-Alanine-2-d serves as a tracer product to evaluate the performance of engineered multi-enzyme cascades. By quantifying the yield of deuterated alanine via HPLC-MS, researchers can assess the efficiency of scaffolded versus free enzyme systems in cofactor regeneration and substrate channeling. This application is directly supported by the scaffolded enzyme comparison described in Section 3, Evidence Item 4 [4].

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